molecular formula C10H6ClNO B1582577 6-Chloroquinoline-2-carbaldehyde CAS No. 59394-26-2

6-Chloroquinoline-2-carbaldehyde

Cat. No.: B1582577
CAS No.: 59394-26-2
M. Wt: 191.61 g/mol
InChI Key: MDISQESZDBPYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroquinoline-2-carbaldehyde is an aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The compound features a quinoline ring system with a chloro substituent at the 6-position and an aldehyde group at the 2-position, making it a valuable intermediate in various chemical reactions and synthesis processes .

Biochemical Analysis

Biochemical Properties

6-Chloroquinoline-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases involved in cell signaling, leading to altered gene expression patterns . Additionally, it can impact cellular metabolism by inhibiting or activating specific metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites . This binding can lead to changes in gene expression, either upregulating or downregulating the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For example, studies have shown that high doses of this compound can lead to hepatotoxicity in animal models . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound can also influence the activity of cofactors involved in metabolic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications can direct it to these compartments, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Chloroquinoline-2-carbaldehyde involves the Vilsmeier-Haack reaction. This reaction uses dimethylformamide and phosphorus oxychloride to form the formylating agent, which then reacts with the quinoline derivative to introduce the aldehyde group . The reaction conditions typically involve stirring at 50-60°C under anhydrous conditions for about 16 hours .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The Vilsmeier-Haack reaction remains a preferred method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Chloroquinoline-3-carbaldehyde
  • 2-Chloroquinoline-4-carbaldehyde

Comparison: 6-Chloroquinoline-2-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2-Chloroquinoline-3-carbaldehyde, it has different electronic and steric properties, making it suitable for distinct synthetic pathways and biological activities . The position of the chloro and aldehyde groups significantly affects the compound’s chemical behavior and its interaction with other molecules .

Properties

IUPAC Name

6-chloroquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDISQESZDBPYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297216
Record name 6-chloroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59394-26-2
Record name 59394-26-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 6-chloro-2-methyl-quinoline (355 mg) and SeO2 (233 mg) in 1,4-dioxane (3 mL) was heated at 80° C. for 16 h. The resulting black mixture was filtered through diatomaceous earth. Concentration of the filtrate gave the title compound as a yellow powder (324 mg).
Quantity
355 mg
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
233 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloroquinoline-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Chloroquinoline-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Chloroquinoline-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-Chloroquinoline-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6-Chloroquinoline-2-carbaldehyde
Reactant of Route 6
6-Chloroquinoline-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.